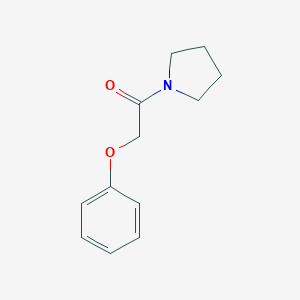

Pyrrolidine, 1-(phenoxyacetyl)-

Description

Green Chemistry Principles and Sustainable Approaches in Pyrrolidine, 1-(phenoxyacetyl)- Synthesis

The application of green chemistry principles to the synthesis of amides is a growing area of research, aiming to reduce the environmental impact of chemical processes. ucl.ac.uk

Solvent-free and catalyst-free approaches are highly desirable in green chemistry as they minimize waste and reduce the use of hazardous substances. semanticscholar.org One such method involves the trituration of a carboxylic acid and urea, followed by direct heating. semanticscholar.org This simple, efficient, and solvent-free procedure has been used to prepare various amides in good yields. semanticscholar.org Another sustainable approach utilizes pyrrolidinium (B1226570) acetate (B1210297) as a green and recyclable catalyst for the synthesis of benzimidazoles and benzothiazoles under solvent-free conditions at room temperature. thieme-connect.de

Enzymatic methods also offer a green alternative for amide bond formation. Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst in the synthesis of diverse amides with excellent conversions and yields, often without the need for intensive purification steps. nih.gov

Mechanochemistry, which involves chemical transformations induced by mechanical energy such as grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govrsc.org Ball milling has been successfully employed for the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source. nih.govorganic-chemistry.org This method is compatible with a variety of functional groups and has been applied to the synthesis of the antiepileptic drug rufinamide. nih.gov Compared to solution-based methods, mechanochemical synthesis often results in shorter reaction times and milder conditions. organic-chemistry.org Uronium-based coupling reagents have also been used in mechanochemical amide synthesis, providing high yields and fast reaction rates with minimal waste generation. chemrxiv.org

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.govchemrxiv.orgnih.govchemrxiv.org In the context of pyrrolidine derivatization, a combination of a Lewis acid and a photoredox catalyst has been used for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine. nih.govchemrxiv.orgnih.govchemrxiv.org This method involves a single-electron transfer to the amide, leading to site-selective cleavage at the C2–N bond. nih.govchemrxiv.orgnih.govchemrxiv.org This strategy allows for the "skeletal remodeling" of pyrrolidines into other valuable heterocycles like aziridines, γ-lactones, and tetrahydrofurans. nih.govnih.govorganic-chemistry.org The Lewis acid, such as zinc triflate, is crucial for promoting the single-electron transfer from the photoredox catalyst to the amide carbonyl group. nih.govchemrxiv.orgnih.govchemrxiv.orgorganic-chemistry.org

Design and Synthesis of Advanced Pyrrolidine, 1-(phenoxyacetyl)- Derivatives and Analogues

The design and synthesis of derivatives and analogues of Pyrrolidine, 1-(phenoxyacetyl)- are driven by the search for compounds with improved biological activities. This often involves modifying the phenoxyacetyl group or the pyrrolidine ring.

For instance, new series of pyrrolidine-2,5-dione-acetamides with a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring have been synthesized and evaluated as potential anticonvulsants. nih.gov Similarly, pyridone analogues of a potent histamine (B1213489) H3 receptor antagonist containing a 2-methylpyrrolidine (B1204830) moiety have been synthesized and evaluated. nih.gov

Diversity-oriented synthesis (DOS) is a strategy employed to generate libraries of structurally diverse molecules from a common starting material. mdpi.com This approach can be applied to the synthesis of various natural product analogues containing different heterocyclic cores. mdpi.com Multicomponent reactions (MCRs) are another efficient strategy for synthesizing diverse pyrrolidine derivatives. tandfonline.com These reactions, which can be promoted by ultrasound or microwave irradiation, allow for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com

The synthesis of pyrrolidine analogues can also start from chiral precursors like carbohydrates. nih.gov For example, acetamide (B32628) modified pyrrolidines have been synthesized from enantiomers of various sugars through polyhydroxylated nitrone intermediates. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGWZCHCSIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358691 | |

| Record name | Pyrrolidine, 1-(phenoxyacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112283-41-7 | |

| Record name | Pyrrolidine, 1-(phenoxyacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Pathways for Pyrrolidine, 1 Phenoxyacetyl Transformations

Mechanistic Studies of Pyrrolidine (B122466) Ring Modifications and Functionalization

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in many biologically active compounds. nih.gov Its functionalization and modification are key areas of research.

Dehydrogenative aromatization is a powerful transformation that converts saturated heterocyclic rings, such as pyrrolidine, into their aromatic counterparts. This process is thermodynamically challenging under ambient conditions and often requires harsh reaction conditions or the use of sacrificial hydrogen acceptors. d-nb.info However, recent advancements have led to milder methods.

Photoredox catalysis has emerged as a valuable tool for the dehydrogenative aromatization of pyrrolidines. d-nb.infonih.gov In one study, an unprecedented dehydrogenative aromatization-sulfonylation reaction of pyrrolidines was achieved using visible light photoredox catalysis. d-nb.info Arylsulfonyl chlorides served a dual role as both the catalyst regeneration and sulfonylation reagent. d-nb.infonih.gov The proposed catalytic cycle involves the formation of key intermediates that provide insight into the reaction mechanism. d-nb.info This method offers excellent functional group tolerance and proceeds at room temperature without the need for additional transition metals or oxidants. d-nb.info

Another approach utilizes a Cu(I)/TEMPO catalytic system for the aerobic oxidative dehydrogenative aromatization of pyrrolidines to form multi-substituted pyrroles. This method is notable for its use of a non-precious metal catalyst and a green oxidant (oxygen) in an environmentally friendly solvent. rsc.org

Iodine-catalyzed aerobic dehydro-aromatization has also been developed for the synthesis of various benzazoles and benzazines from their tetrahydro precursors. nih.gov This transition-metal-free protocol uses molecular oxygen as the green oxidant and proceeds under facile reaction conditions. nih.gov The mechanism of iodine-driven dehydrogenative aromatization of cyclic ketones is suggested to be significantly influenced by the solvent and may proceed through a carbocation intermediate, a pathway previously overlooked in similar studies. digitellinc.com

Table 1: Comparison of Dehydrogenative Aromatization Methods for Pyrrolidine Derivatives

| Method | Catalyst/Reagent | Oxidant | Conditions | Key Features |

| Photoredox Catalysis | Organic photocatalyst, Arylsulfonyl chloride | Arylsulfonyl chloride | Visible light, Room temperature | Dual function of reagent, Mild conditions, High functional group tolerance |

| Copper/TEMPO Catalysis | Cu(I)/TEMPO | O2 (aerobic) | Not specified | Non-precious metal catalyst, Green oxidant |

| Iodine Catalysis | Iodine | O2 (aerobic) | Facile conditions | Transition-metal-free, Green oxidant |

Skeletal rearrangements offer a pathway to novel molecular architectures from readily available starting materials. ucm.escambridgescholars.com These transformations can involve changes in the ring size or connectivity of atoms within the molecule.

One notable example is the aza-Cope rearrangement-Mannich cyclization, a tandem reaction sequence used to synthesize five-membered nitrogen heterocycles like pyrrolidines. emich.edu This reaction involves a 3,3-sigmatropic rearrangement followed by a Mannich cyclization, efficiently forming several bonds in a single step. emich.edu

Ring-rearrangement metathesis (RRM) of 7-azanorbornenes provides an entry to 1-azabicyclo[n.3.0]alkenones, which include derivatives of pyrrolam. researchgate.net This process involves multiple metathesis steps, such as ring-opening and ring-closing metathesis, to construct complex frameworks. researchgate.net

Photochemically promoted ring contraction of pyridines with silylborane can lead to pyrrolidine derivatives. The mechanism is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.gov

Acid-catalyzed isomerization has also been implicated in the skeletal rearrangement of twisted polycyclic aromatic hydrocarbons under Scholl reaction conditions, suggesting that acidic conditions can promote significant structural changes. nih.gov

Nucleophilic addition is a fundamental reaction of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com In the context of "Pyrrolidine, 1-(phenoxyacetyl)-", the carbonyl group of the phenoxyacetyl moiety is a key site for such reactions.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp2 to sp3. masterorganicchemistry.comlibretexts.org This can be followed by protonation of the resulting alkoxide to form an alcohol. youtube.comlibretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

The 1,3-dipolar cycloaddition reaction is another important method for constructing pyrrolidine rings. This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile, and is a powerful tool for the synthesis of functionalized pyrrolidines. nih.gov

Photochemistry offers unique pathways for the synthesis of complex molecules that may not be accessible through thermal reactions. A modular synthetic strategy has been developed to convert nitroarenes into rigidified pyrrolidine analogues. nih.gov This approach utilizes two sequential photochemical processes: a ring-expansion of the nitroarene to an azepine, followed by a singlet nitrene-mediated nitrogen insertion and an excited-state-4π electrocyclization to form a rigid bicyclic pyrroline. nih.gov Subsequent hydrogenolysis yields the desired bicyclic amine derivatives with high diastereocontrol. nih.gov

Mechanistic Insights into Phenoxyacetyl Group Reactivity and Bond Cleavage

The phenoxyacetyl group in "Pyrrolidine, 1-(phenoxyacetyl)-" possesses distinct reactive sites. The amide linkage is a key functional group, and its cleavage can be a critical step in further transformations.

A recently developed strategy for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine utilizes a combination of a Lewis acid and photoredox catalysis. nih.gov This method involves a single-electron transfer to the amide, which is promoted by the Lewis acid, followed by site-selective cleavage of the C2-N bond. nih.gov This protocol is applicable to a range of pyrrolidine-containing molecules and allows for subsequent C-C bond formation via intermolecular radical addition. nih.gov

Identification and Characterization of Reaction Intermediates in Synthetic Sequences

The isolation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the dehydrogenative aromatization-sulfonylation of pyrrolidines, the isolation of intermediates has provided valuable insights into the new aromatization protocol. d-nb.info

In the photochemical ring contraction of pyridines, 2-silyl-1,2-dihydropyridine and vinylazomethine ylide have been identified as key intermediates. nih.gov Similarly, in the aza-Cope rearrangement-Mannich cyclization, the reaction proceeds through a 3,3-sigmatropic rearrangement to form an intermediate which then undergoes cyclization. emich.edu

The study of the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine using cyclic voltammetry and NMR studies demonstrated the crucial role of the Lewis acid in promoting the single-electron transfer from the photoredox catalyst to the amide carbonyl group, highlighting the formation of a radical anion intermediate. nih.gov

Structure Activity Relationship Sar Investigations of Pyrrolidine, 1 Phenoxyacetyl Derivatives in in Vitro Biochemical Systems

Correlating Subtle Structural Modifications of the Pyrrolidine (B122466), 1-(phenoxyacetyl)- Scaffold with Enzyme Inhibition Profiles

Even minor alterations to the Pyrrolidine, 1-(phenoxyacetyl)- scaffold can significantly impact its enzyme inhibition capabilities. Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have demonstrated that modifications at different positions on the pyrrolidine ring lead to varied effects on inhibitory properties. nih.govmdpi.com

For instance, in a series of pyrrolidine pentamine derivatives designed as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], modifications at the R1 position of the most active compounds resulted in decreased inhibition. nih.govmdpi.com This highlights the critical nature of the S-phenyl moiety at this position and its distance from the pyrrolidine scaffold for potent enzyme inhibition. nih.govmdpi.com Conversely, modifications at the R3, R4, and R5 positions showed more varied outcomes, suggesting these sites are amenable to optimization to enhance inhibitory activity. nih.govmdpi.com

Similarly, SAR studies on SETD8 inhibitors revealed that expanding the pyrrolidine ring to a piperidine (B6355638) or azepane resulted in a significant loss of potency, indicating that a larger ring is disfavored. nih.gov However, replacing the pyrrolidine with a dimethyl amine group did not cause a significant change in potency. nih.gov These findings underscore the tight structure-activity relationship at the 2-substituent of the pyrrolidine ring. nih.gov

The following table summarizes the effects of structural modifications on enzyme inhibition for different classes of pyrrolidine derivatives.

| Compound Class | Enzyme Target | Modification | Effect on Inhibition |

| Pyrrolidine Pentamines | AAC(6')-Ib | Alterations at R1 position | Reduced inhibition nih.govmdpi.com |

| Pyrrolidine Pentamines | AAC(6')-Ib | Modifications at R3, R4, R5 | Varied effects, potential for optimization nih.govmdpi.com |

| SETD8 Inhibitors | SETD8 | Replacement of pyrrolidine with piperidine or azepane | Significant loss of potency nih.gov |

| SETD8 Inhibitors | SETD8 | Replacement of pyrrolidine with dimethyl amine | No significant change in potency nih.gov |

Impact of Stereochemistry on Biochemical Activity and Specificity

Stereochemistry is a crucial determinant of the biological activity of pyrrolidine derivatives, as different stereoisomers can exhibit distinct binding modes to their target proteins. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to significant differences in biological profiles. nih.gov

The inherent chirality of the pyrrolidine ring, often derived from precursors like proline, allows for the synthesis of enantiomerically pure compounds. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature that medicinal chemists leverage to design drugs with improved selectivity and efficacy. nih.gov

Studies on fluorinated pyrrolidines have shown that the regio- and stereochemistry of fluorine substitution can induce significant conformational changes, thereby impacting the biological roles of these molecules. beilstein-journals.org For example, vicinal difluorination can attenuate the inherent conformational bias of the pyrrolidine ring. beilstein-journals.org

In the context of nature-inspired compounds, the stereochemistry of 3-Br-acivicin isomers and their derivatives was found to be pivotal for their antimalarial activity. mdpi.com Only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com While stereochemistry influenced target binding for some subclasses, it led to significant differences in antimalarial activity across all subclasses, underscoring the importance of stereoselective uptake for biological activity. mdpi.com

Research on penicillin derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) also highlighted the importance of stereochemistry. nih.gov The (6R)-configuration at the C6 stereocenter of the penicillin V scaffold was found to be preferred for efficient Mpro inhibition, with the (6S)-isomer being significantly less potent. nih.gov

The following table illustrates the impact of stereochemistry on the activity of various pyrrolidine-related compounds.

| Compound | Biological Target/Activity | Stereochemical Feature | Impact on Activity |

| 3-Br-acivicin derivatives | Antimalarial | (5S, αS) isomer | Significantly more potent mdpi.com |

| Penicillin V derivatives | SARS-CoV-2 Mpro | (6R)-configuration at C6 | Preferred for efficient inhibition nih.gov |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Benzhydryl or sec-butyl group at position 3 | Influences anticonvulsant properties nih.gov |

Analysis of Substituent Effects on In Vitro Biochemical Interactions and Potency

The nature and position of substituents on the Pyrrolidine, 1-(phenoxyacetyl)- scaffold and its derivatives play a critical role in their in vitro biochemical interactions and potency. The electronic and steric properties of these substituents can significantly influence binding affinity and inhibitory activity.

For instance, in a series of (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents at specific positions were found to enhance their photosensitizing capabilities. nih.gov The number of fluorine atoms in a substituent also played a role in this enhancement. nih.gov

In the development of urease inhibitors based on pyridin-2(1H)-one derivatives, structure-activity relationship analysis indicated that electron-releasing groups were important for modulating biological activity. researchgate.net

A study on pyrrolidine-thiazole derivatives revealed that a 4-fluorophenyl substituent attached to the thiazole (B1198619) ring resulted in potent antibacterial activity against certain bacterial strains. frontiersin.org Similarly, for pyrrolidine sulfonamide derivatives acting as DPP-IV inhibitors, a 4-trifluorophenyl substitution on an oxadiazole group exhibited the best inhibitory activity. frontiersin.org

The following table provides examples of how different substituents affect the biochemical activity of pyrrolidine-related compounds.

| Compound Class | Target/Activity | Substituent | Effect |

| (N^N^N)Platinum pyridyl complexes | Photosensitizing | Electron-withdrawing groups | Enhanced capability nih.gov |

| Pyridin-2(1H)-one derivatives | Urease inhibition | Electron-releasing groups | Important for activity researchgate.net |

| Pyrrolidine-thiazole derivatives | Antibacterial | 4-Fluorophenyl on thiazole ring | Potent activity frontiersin.org |

| Pyrrolidine sulfonamide derivatives | DPP-IV inhibition | 4-Trifluorophenyl on oxadiazole | Best inhibition frontiersin.org |

Pharmacophore Modeling and Ligand Efficiency Analysis for Biochemical Targets

Pharmacophore modeling is a valuable computational tool in drug discovery for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. wjgnet.com This approach can be either ligand-based, derived from a set of active compounds, or structure-based, utilizing the 3D structure of the target protein. wjgnet.comnih.gov

For Pyrrolidine, 1-(phenoxyacetyl)- derivatives, pharmacophore models can elucidate the key interactions, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to enzymes or receptors. wjgnet.comnih.gov For example, a pharmacophore model for VEGFR inhibitors identified a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic feature, and a ring aromatic feature as essential for activity. wjgnet.com

Ligand efficiency (LE) is another important metric in drug design that relates the potency of a ligand to its size (typically measured by the number of heavy atoms). It helps in selecting smaller, more efficient fragments for lead optimization. By analyzing the LE of a series of Pyrrolidine, 1-(phenoxyacetyl)- derivatives, researchers can identify which structural modifications lead to a more favorable binding energy per atom.

A general pharmacophore model for histamine (B1213489) H3 and sigma-1 receptor ligands includes a nitrogen atom and a single heteroatom or a group with a heteroatom. acs.org Molecular modeling and docking studies can then be used to understand the probable protein-ligand interactions responsible for the observed activity. acs.orgresearchgate.net

The following table outlines common pharmacophore features and their significance.

| Pharmacophore Feature | Description | Importance in Drug Design |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to a hydrogen bond. | Forms specific interactions with the target protein, contributing to binding affinity and selectivity. wjgnet.comnih.gov |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom in a hydrogen bond. | Crucial for establishing key interactions within the binding pocket. wjgnet.comnih.gov |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Interacts with hydrophobic pockets in the target protein, often a major driver of binding. wjgnet.comnih.gov |

| Ring Aromatic (RA) | An aromatic ring system. | Can participate in π-π stacking or other non-covalent interactions with aromatic residues in the binding site. wjgnet.comnih.gov |

Comparative SAR Studies with Other Pyrrolidine-Containing Classes

Comparing the structure-activity relationships of Pyrrolidine, 1-(phenoxyacetyl)- derivatives with other classes of pyrrolidine-containing compounds provides valuable insights into the broader role of the pyrrolidine scaffold in medicinal chemistry. Such comparative studies can reveal common structural motifs responsible for activity against certain targets, as well as highlight key differences that lead to target selectivity.

For instance, a comparison of pyrrolidine-containing compounds with their piperidine or azepane analogs often reveals a preference for the five-membered ring for optimal activity against certain enzymes, as seen with SETD8 inhibitors. nih.gov In contrast, for other targets, the ring size of the terminal cyclic amino group may not have a significant impact on potency. nih.gov

In a study of histamine H3 receptor ligands, replacing a piperidine with a piperazine (B1678402) moiety in a series of derivatives led to a decrease in affinity for the H3 receptor, highlighting the importance of the specific heterocyclic core. acs.org

Furthermore, comparing thiophene-containing pyrrolidine derivatives with their phenyl-bearing counterparts has shown that the thiophene (B33073) ring can lead to better activity against certain cancer cell lines. nih.gov

The following table presents a comparative analysis of different pyrrolidine-containing classes.

| Compound Class 1 | Compound Class 2 | Target | Key SAR Difference |

| Pyrrolidine-containing SETD8 inhibitors | Piperidine/Azepane-containing SETD8 inhibitors | SETD8 | Pyrrolidine ring is preferred for potency. nih.gov |

| Piperidine-based H3R ligands | Piperazine-based H3R ligands | Histamine H3 Receptor | Piperidine core leads to higher affinity. acs.org |

| Thiophen-containing pyrrolidine derivatives | Phenyl-containing pyrrolidine derivatives | MCF-7 and HeLa cancer cells | Thiophene derivatives showed better activity. nih.gov |

Advanced Analytical Methodologies for Comprehensive Characterization of Pyrrolidine, 1 Phenoxyacetyl and Its Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural determination of "Pyrrolidine, 1-(phenoxyacetyl)-" and its derivatives. These methods provide insights into the molecular framework, functional groups, and atomic connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D, 3D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons, advanced multi-dimensional NMR techniques offer deeper insights into the complex structures of "Pyrrolidine, 1-(phenoxyacetyl)-" and its analogues. nih.govd-nb.info

Two-dimensional (2D) and three-dimensional (3D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within the molecule. For instance, in analogues containing a pyrrolidine (B122466) ring, these techniques can definitively map the correlations between the protons and carbons of the pyrrolidine moiety and the phenoxyacetyl group, confirming the amide linkage. nih.govchemicalbook.comsioc-journal.cn The chemical shifts observed in the NMR spectra are characteristic of the specific functional groups present in the molecule. chemistrytalk.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "Pyrrolidine, 1-(phenoxyacetyl)-" and its analogues. nih.govrsc.org HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide valuable information about the fragmentation patterns of the molecule. unl.ptrsc.org For amides like "Pyrrolidine, 1-(phenoxyacetyl)-", a common fragmentation pathway involves the cleavage of the amide bond (N-CO), leading to the formation of characteristic acylium cations. unl.ptrsc.orgnih.gov This fragmentation data serves as a fingerprint for the molecule, aiding in its structural confirmation and differentiation from isomers. The stability of these fragments can be influenced by factors such as conjugation within the molecule. unl.ptrsc.org

| Technique | Compound Type | Observed Data/Fragments | Reference |

|---|---|---|---|

| ¹H NMR | Phenoxyacetyl derivative of an amino acid | δ 0.85-9.82 (Characteristic peaks for valine and phenoxyacetyl moieties) | researchgate.net |

| ¹³C NMR | Phenoxyacetyl derivative of an amino acid | δ 17.5-175.0 (Characteristic peaks for valine and phenoxyacetyl moieties) | researchgate.net |

| EI-MS | Phenoxyacetyl derivative of an amino acid | m/z 251 (M+), 206, 151, 107, 94 | researchgate.net |

| HRMS (ESI) | Amide-containing compounds | Cleavage of the amide bond (N-CO) is a common fragmentation pathway. | unl.ptrsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. In "Pyrrolidine, 1-(phenoxyacetyl)-", the presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. chemistrytalk.org Additionally, the C-N stretching of the amide and the C-O-C stretching of the ether linkage in the phenoxy group can be observed. d-nb.inforesearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenoxy group in "Pyrrolidine, 1-(phenoxyacetyl)-" gives rise to characteristic absorption bands in the UV region, typically around 250-280 nm. researchgate.net This technique is often used in conjunction with liquid chromatography for quantitative analysis. nih.gov

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of "Pyrrolidine, 1-(phenoxyacetyl)-" and for separating it from its isomers and impurities.

Ultra-Performance Liquid Chromatography (UPLC) with Advanced Detection (e.g., Photo Diode Array)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). waters.commdpi.com UPLC is an ideal technique for the purity assessment of "Pyrrolidine, 1-(phenoxyacetyl)-" and its analogues. researchgate.netgoogle.com

When coupled with a Photo Diode Array (PDA) detector, UPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths. researchgate.netmarshallscientific.compsu.edu This capability is invaluable for detecting and quantifying impurities, even those that may not absorb strongly at a single wavelength. The PDA detector can also provide spectral information that can help in the identification of unknown impurities by comparing their UV spectra with that of the main compound. researchgate.netwaters.com The combination of UPLC's high separation efficiency and the information-rich data from a PDA detector provides a powerful tool for the comprehensive purity analysis of "Pyrrolidine, 1-(phenoxyacetyl)-" and its analogues. waters.com

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UPLC-MS | ACQUITY UPLC BEH C18 (1.7 µm) | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | ESI-TOF-MS | rsc.org |

| HPLC/UV | Reversed phase | Gradient elution with methanol (B129727) | UV at 215 nm | nih.gov |

| LC-MS | Poroshell 120 EC-C18 (1.9 µm) | Gradient of methanol and 0.1% formic acid in water | Quadrupole LC/MS | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of the analysis of chiral compounds such as Pyrrolidine, 1-(phenoxyacetyl)- and its analogues, particularly in the pharmaceutical context where enantiomers can exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and powerful technique for this purpose, offering direct separation of enantiomers. scielo.brrsc.org The selection of an appropriate CSP and mobile phase system is paramount for achieving successful enantioseparation.

The pyrrolidine scaffold is a common structural motif in many biologically active compounds, and various chiral HPLC methods have been developed for the enantiomeric resolution of its derivatives. mdpi.comwhiterose.ac.uk These established methodologies for analogous compounds provide a strong foundation for developing a robust method for the enantiomeric purity assessment of Pyrrolidine, 1-(phenoxyacetyl)-.

Research into the chiral separation of pyrrolidine analogues, such as the nootropic drug Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), provides valuable insights. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used and have proven effective. bohrium.comchromatographyonline.com For instance, a method for Levetiracetam utilizes a Chiralpak AD-H column, which is an amylose-based CSP. nih.gov This method achieves excellent resolution between the (S) and (R)-enantiomers. nih.gov Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP), have also been successfully employed for the rapid enantioseparation of Levetiracetam. nih.gov

The choice of mobile phase is crucial and is typically optimized in conjunction with the selected CSP. For polysaccharide-based columns, normal-phase eluents consisting of alkane/alcohol mixtures, such as hexane (B92381) and isopropanol, are common. nih.govredalyc.org For protein-based columns like the AGP column, aqueous buffers, such as a phosphate (B84403) buffer, are typically used in a reversed-phase mode. nih.gov The optimization of mobile phase composition, including the use of additives, can significantly impact the retention times and resolution of the enantiomers. researchgate.net

In cases where direct separation is challenging, pre-column derivatization can be employed. This involves reacting the analyte with a chiral or achiral reagent to form diastereomers or a more easily separable compound. For example, a method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization with 4-nitrobenzoic acid, followed by separation on a Chiralcel OD-H column. researchgate.net

The following interactive data tables summarize validated chiral HPLC methods developed for analogues of Pyrrolidine, 1-(phenoxyacetyl)-, illustrating the typical conditions and resulting performance.

Table 1: Chiral HPLC Methods for the Enantiomeric Separation of Levetiracetam

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |

| Chiralpak AD-H (Amylose-based) | Hexane:Isopropanol (90:10, v/v) | 1.0 | - | > 7 | nih.gov |

| Chiral-α1-acid glycoprotein (AGP) | Phosphate buffer (pH 7) | 0.7 | 210 | - | nih.gov |

| Chiralcel OD-H (Cellulose-based) | n-Hexane:Propan-2-ol (90:10, v/v) | 1.0 | 220 | - | redalyc.org |

| Chiralcel IC (Cellulose-based) | Hexane:Propan-2-ol (70:30, v/v) | 1.0 | 220 | - | redalyc.org |

Table 2: Chiral HPLC Method for Derivatized Pyrrolidine Analogue

| Analyte | Derivatizing Agent | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| 2-(aminomethyl)-1-ethylpyrrolidine | 4-Nitrobenzoic Acid | Chiralcel OD-H | n-Hexane:Ethanol (98:2, v/v) with 0.2% triethylamine | 1.0 | 254 | researchgate.net |

The development of a specific method for Pyrrolidine, 1-(phenoxyacetyl)- would involve screening a variety of commercially available chiral columns with different mobile phase compositions. scielo.br The data from analogous structures strongly suggest that polysaccharide- and protein-based CSPs would be excellent starting points for method development. The validation of such a method would include assessing specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer, ensuring the method is suitable for its intended purpose of accurately determining enantiomeric excess. nih.gov

Computational Chemistry and Theoretical Modeling of Pyrrolidine, 1 Phenoxyacetyl

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ub.eduresearchgate.net For Pyrrolidine (B122466), 1-(phenoxyacetyl)-, DFT calculations can elucidate its fundamental properties, including molecular geometry, electronic distribution, and chemical reactivity. researchgate.netpsgcas.ac.in Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecular structure and predict various chemical parameters. researchgate.netresearchgate.net These calculations are crucial for understanding the molecule's intrinsic characteristics.

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape. Pyrrolidine, 1-(phenoxyacetyl)- possesses significant conformational flexibility due to the rotatable bonds in the phenoxyacetyl moiety and the puckering of the pyrrolidine ring.

The pyrrolidine ring itself typically adopts non-planar conformations, most commonly the "envelope" and "twist" forms, to alleviate steric strain. beilstein-journals.orgnih.gov The relative orientation of the phenoxyacetyl group with respect to the pyrrolidine ring introduces additional conformers. Conformational analysis using DFT maps the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. beilstein-journals.org Studies on similar pyrrolidine systems have shown that the energy differences between conformers can be small, often within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. beilstein-journals.orgresearchgate.net The energy profile of the five-membered pyrrolidine ring's pseudorotation can reveal a two-state equilibrium, which is a common feature in such heterocyclic systems. beilstein-journals.org

Table 1: Illustrative Conformational Energy Profile for Pyrrolidine, 1-(phenoxyacetyl)- This table presents hypothetical data to illustrate the typical results from a DFT conformational analysis.

| Conformer | Dihedral Angle (Cα-N-CO-C) | Pyrrolidine Pucker | Relative Energy (kcal/mol) |

| 1 | ~180° (trans) | Envelope (Cγ-exo) | 0.00 |

| 2 | ~0° (cis) | Envelope (Cγ-exo) | 1.5 |

| 3 | ~180° (trans) | Twist (Cβ-Cγ) | 0.8 |

| 4 | ~0° (cis) | Twist (Cβ-Cγ) | 2.1 |

Data is illustrative and based on typical findings for substituted pyrrolidines.

DFT calculations are highly effective in predicting spectroscopic properties, which is invaluable for validating experimentally synthesized compounds. By calculating parameters for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a direct comparison between theoretical and experimental spectra can confirm the molecular structure. nih.govacs.org

For Pyrrolidine, 1-(phenoxyacetyl)-, DFT can predict ¹H and ¹³C NMR chemical shifts. These calculations often show excellent agreement with experimental values, helping to assign specific signals to individual atoms in the molecule. acs.org Similarly, the vibrational frequencies from IR spectroscopy can be calculated. These theoretical frequencies correspond to the stretching and bending modes of the molecule's functional groups (e.g., C=O stretch of the amide, C-O-C stretches of the ether, C-H stretches of the aromatic and aliphatic parts), aiding in the interpretation of the experimental IR spectrum. nih.gov

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data for a Structurally Related Pyrrolidine Derivative This table illustrates the accuracy of DFT in predicting spectroscopic data.

| Parameter | Atom/Bond | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl (C=O) | 168.5 | 169.2 |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C-O | 155.2 | 156.0 |

| ¹H NMR Chemical Shift (ppm) | Pyrrolidine N-CH₂ | 3.5 | 3.6 |

| IR Frequency (cm⁻¹) | Amide C=O Stretch | 1675 | 1680 |

Data is representative for analogous structures and sourced from general findings in computational spectroscopy studies. nih.govacs.org

Understanding the mechanisms of chemical reactions, such as the synthesis or degradation of Pyrrolidine, 1-(phenoxyacetyl)-, requires the characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. DFT is used to locate these TS structures and calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org

For instance, in the synthesis of Pyrrolidine, 1-(phenoxyacetyl)-, which involves the acylation of pyrrolidine with phenoxyacetyl chloride, DFT could model the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acyl chloride. By mapping the potential energy surface, researchers can identify the transition state for this step and calculate its energy. beilstein-journals.org This analysis helps to rationalize reaction outcomes and optimize reaction conditions. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes of Pyrrolidine, 1-(phenoxyacetyl)- and its interactions with the surrounding environment, particularly with solvent molecules. nih.govnih.gov

An MD simulation, typically run for nanoseconds or longer, provides a detailed trajectory of atomic movements. mdpi.com This allows for a more thorough exploration of the conformational landscape than static DFT calculations alone. It can reveal how the molecule flexes, rotates, and transitions between different shapes in a solution. mdpi.comnih.gov Furthermore, MD simulations explicitly model solvent molecules (e.g., water), providing critical information on solvation, such as the formation of hydrogen bonds and the structure of the solvent shell around the molecule. This is crucial for understanding the molecule's solubility and how its conformation might be influenced by different solvent environments. researchgate.netarxiv.org

Molecular Docking Studies for Ligand-Biomolecular Target Interactions in Biochemical Systems

To explore the potential biological activity of Pyrrolidine, 1-(phenoxyacetyl)-, molecular docking is a widely used computational technique. nih.govsmolecule.com It predicts the preferred orientation and binding affinity of the molecule (the ligand) when it interacts with the binding site of a biological macromolecule, such as a protein or enzyme. nih.govnih.gov

The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the strength of the interaction. researchgate.net Pyrrolidine-containing compounds are known to interact with a wide array of biological targets. nih.govnih.gov For Pyrrolidine, 1-(phenoxyacetyl)-, potential targets could include enzymes where a phenoxyacetyl group can form favorable interactions. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the phenyl ring and aromatic residues in the protein's active site. nih.govresearchgate.net The results, often expressed as a docking score or binding energy, help prioritize compounds for further experimental testing. researchgate.net

Table 3: Illustrative Molecular Docking Results for Pyrrolidine, 1-(phenoxyacetyl)- against a Hypothetical Enzyme Target

| Parameter | Value | Key Interacting Residues |

| Binding Energy (kcal/mol) | -8.2 | Tyr123, Phe256, Ser98 |

| Hydrogen Bonds | 2 | Ser98 (amide C=O), Gln75 (ether O) |

| Hydrophobic Interactions | 5 | Trp54, Leu99, Val101 |

| π-π Stacking | 1 | Phe256 (phenoxy ring) |

This data is hypothetical, illustrating typical outputs from a molecular docking simulation. nih.govresearchgate.net

Cheminformatics and Virtual Screening for the Design of Novel Pyrrolidine, 1-(phenoxyacetyl)- Analogues

Cheminformatics and virtual screening are powerful computational strategies used to accelerate the discovery of new drug candidates. u-strasbg.frblogs.com Starting with a lead compound like Pyrrolidine, 1-(phenoxyacetyl)-, these methods can be used to design and evaluate novel analogues with potentially improved properties.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govd-nb.info This can be done using structure-based methods like high-throughput docking or ligand-based methods that search for molecules with similar shapes or chemical features to the known active compound. blogs.com By screening vast chemical databases, researchers can quickly identify a smaller, more manageable set of promising analogues of Pyrrolidine, 1-(phenoxyacetyl)- for synthesis and experimental validation. nih.gov This approach significantly reduces the time and cost associated with the early stages of drug discovery. nih.gov

Q & A

Q. What are the optimized laboratory-scale synthetic methods for preparing 1-(phenoxyacetyl)pyrrolidine, and how can reaction parameters be controlled to maximize yield?

Methodological Answer :

- Synthetic Routes :

- Acid-Catalyzed Reaction : React 1-(4,4-diethoxybutyl)ureas with chlorophosphines under mild conditions (e.g., DMF as solvent, potassium carbonate as base) to yield pyrrolidine derivatives in good yields. This method benefits from readily available catalysts and moderate temperatures .

- Microwave-Assisted Synthesis : Utilize microwave heating in n-butanol with cyanothioacetamide. Reaction completion is monitored via TLC, and yields >90% are achievable under optimized conditions (e.g., 150°C, 20 hours) .

- Key Parameters :

- Temperature : Conventional heating at 150°C vs. microwave-specific protocols for faster kinetics.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Stoichiometry : Maintain a 1:1 molar ratio of starting materials to minimize side products.

Basic Question

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of 1-(phenoxyacetyl)pyrrolidine?

Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use reference standards (e.g., phenoxyacetic acid derivatives) for impurity profiling .

- TLC : Monitor reaction progress using ethyl acetate/hexane solvent systems .

Advanced Question

Q. How does the introduction of electron-withdrawing or electron-donating groups on the phenoxyacetyl moiety influence the reactivity and biological activity of 1-(phenoxyacetyl)pyrrolidine derivatives?

Methodological Answer :

- Electronic Effects :

- Biological Activity :

Advanced Question

Q. What mechanistic pathways are involved in the degradation of 1-(phenoxyacetyl)pyrrolidine under varying pH conditions, and how can stability be improved?

Methodological Answer :

- Degradation Pathways :

- Stabilization Strategies :

Basic Question

Q. What are the solubility characteristics of 1-(phenoxyacetyl)pyrrolidine in common organic solvents and aqueous systems, and how can solubility be modulated for formulation studies?

Methodological Answer :

- Solubility Data :

- Water : <1 mg/mL at 25°C.

- Organic Solvents : High solubility in DMF, DMSO, and ethyl acetate .

- Modulation Strategies :

Advanced Question

Q. How can computational methods (e.g., molecular docking, QSAR) be applied to predict the pharmacological potential of novel 1-(phenoxyacetyl)pyrrolidine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.